molecular formula C32H64O4Sn B7800071 Di-n-butyldilauryltin

Di-n-butyldilauryltin

Cat. No.: B7800071
M. Wt: 631.6 g/mol
InChI Key: UKLDJPRMSDWDSL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-n-butyldilauryltin is an organotin compound with the molecular formula C32H64O4Sn. It is a colorless, viscous, and oily liquid that is used primarily as a catalyst in various chemical reactions. The compound is known for its role in the production of polyurethanes and other polymers, where it acts as a catalyst to accelerate the reaction process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butyldilauryltin is synthesized through the reaction of dibutyltin oxide with lauric acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

(C4H9)2SnO+2C12H24O2(C4H9)2Sn(O2C12H23)2+H2O\text{(C4H9)2SnO} + 2 \text{C12H24O2} \rightarrow \text{(C4H9)2Sn(O2C12H23)2} + \text{H2O} (C4H9)2SnO+2C12H24O2→(C4H9)2Sn(O2C12H23)2+H2O

The reaction mixture is heated to remove water, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Di-n-butyldilauryltin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dibutyltin oxide and lauric acid.

    Substitution: The laurate groups can be substituted with other carboxylates or ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Substitution: Carboxylic acids or their derivatives are used in substitution reactions.

Major Products Formed:

    Oxidation: Dibutyltin oxide and lauric acid.

    Hydrolysis: Dibutyltin oxide and lauric acid.

    Substitution: New organotin compounds with different carboxylate groups.

Scientific Research Applications

Di-n-butyldilauryltin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in the synthesis of polyurethanes, polyesters, and other polymers. It also plays a role in organic synthesis reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding the behavior of organotin compounds in biological systems.

    Medicine: Research is being conducted on the potential use of this compound in drug delivery systems and as an anticancer agent.

    Industry: It is widely used in the production of coatings, adhesives, and sealants due to its catalytic properties.

Mechanism of Action

The mechanism of action of di-n-butyldilauryltin involves its ability to coordinate with various substrates and catalyze reactions. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. This catalytic activity is crucial in accelerating the reaction rates and improving the efficiency of industrial processes.

Comparison with Similar Compounds

    Dibutyltin dilaurate: Similar in structure and used as a catalyst in similar applications.

    Dibutyltin oxide: Used as a precursor in the synthesis of di-n-butyldilauryltin and other organotin compounds.

    Tributyltin compounds: Used in antifouling paints and as biocides, but with different applications and toxicity profiles.

Uniqueness: this compound is unique due to its specific catalytic properties and its role in the production of high-performance polymers. Its ability to act as a catalyst in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dibutyltin(2+);dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLDJPRMSDWDSL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-58-7
Record name Dibutyltin dilaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIBUTYLTIN DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4061GMT90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-n-butyldilauryltin
Reactant of Route 2
Di-n-butyldilauryltin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.